

Spectroscopic data of 1,10-Decanediol (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,10-Decanediol	
Cat. No.:	B1670011	Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1,10-Decanediol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. **1,10-Decanediol** (CAS No: 112-47-0), a versatile linear diol, finds applications in various fields, including cosmetics and polymer synthesis.[1][2] This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Molecular Structure and Properties

IUPAC Name: decane-1,10-diol[1]

Molecular Formula: C10H22O2[1][3]

Molecular Weight: 174.28 g/mol

Appearance: White solid

Spectroscopic Data

The following sections present the key spectroscopic data for **1,10-Decanediol**, summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **1,10-Decanediol** is characterized by signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~3.64	Triplet	4H	HO-CH ₂ -	CDCl ₃
~1.57	Quintet	4H	HO-CH2-CH2-	CDCl₃
~1.29-1.42	Multiplet	12H	-(CH ₂) ₆ -	CDCl ₃

Data sourced from publicly available spectral databases.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments. Due to the symmetry of **1,10-Decanediol**, fewer signals than the total number of carbons are observed.

Chemical Shift (δ) ppm	Assignment	Solvent
~63.1	CH2-OH	CDCl ₃
~32.8	HO-CH ₂ -CH ₂ -	CDCl ₃
~29.5	HO-CH2-CH2-CH2-CH2-CH2-	CDCl ₃
~29.4	HO-CH2-CH2-CH2-CH2-	CDCl ₃
~25.8	HO-CH2-CH2-CH2-	CDCl ₃

Data sourced from publicly available spectral databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~2920	Strong	C-H stretch (alkane)
~2850	Strong	C-H stretch (alkane)
~1470	Medium	C-H bend (alkane)
~1060	Strong	C-O stretch (primary alcohol)

Data represents typical values for long-chain diols and is consistent with spectra available in public databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,10-Decanediol**, electron ionization (EI) is a common method.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
174	Low	[M] ⁺ (Molecular Ion)
156	Moderate	[M-H ₂ O] ⁺
138	Moderate	[M-2H ₂ O] ⁺
Key Fragments	Variable	Fragments from C-C bond cleavage

The molecular ion peak at m/z 174 may be weak or absent in EI-MS due to facile dehydration.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

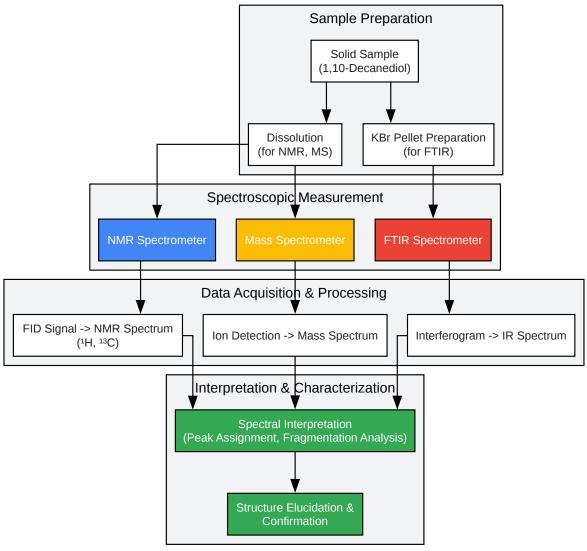
- Sample Preparation: Dissolve approximately 5-10 mg of **1,10-Decanediol** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard like Tetramethylsilane (TMS) may be added if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Reference the spectrum to the solvent peak or TMS.

FTIR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of finely ground 1,10-Decanediol (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet.
- Background Collection: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Analysis: Place the KBr pellet containing the sample in the spectrometer and collect the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)


- Sample Preparation: Prepare a dilute solution of **1,10-Decanediol** in a volatile organic solvent such as dichloromethane or methanol.
- Instrument Setup: The sample is introduced into the mass spectrometer via a Gas
 Chromatograph (GC) to separate it from any impurities. Set the GC oven temperature
 program to ensure the analyte elutes at an appropriate retention time. For the mass
 spectrometer, use a standard electron ionization energy of 70 eV.
- Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the
 mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the
 ions based on their mass-to-charge ratio, and the detector records their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,10-Decanediol**.

General Workflow for Spectroscopic Analysis

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,10-Decanediol | C10H22O2 | CID 37153 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 3. 1,10-Decanediol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic data of 1,10-Decanediol (NMR, FTIR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670011#spectroscopic-data-of-1-10-decanediol-nmr-ftir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com